5-Ethenylquinoline
Overview
Description
5-Ethenylquinoline (5-EQ) is a heterocyclic compound that has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, as a potential diagnostic agent, and for its role in drug metabolism.
Scientific Research Applications
OLED Performance
5-Ethenylquinoline derivatives have been studied for their potential in organic light-emitting diodes (OLEDs). Novel 8-hydroxyquinoline metallic derivatives showed strong fluorescence, making them good candidates for yellow OLEDs. These compounds exhibit high luminance and luminance efficiency, indicating their potential in electronic and display technologies (Huo et al., 2015).
Antileishmanial Activity
Styrylquinolines, which include 5-ethenylquinoline derivatives, have been evaluated for antileishmanial activity. Certain derivatives demonstrated significant activity against intracellular amastigotes, indicating potential for therapeutic use in treating Leishmaniasis (Petro-Buelvas et al., 2021).
Optical Properties
8-Hydroxyquinoline derivatives with fluorine groups, related to 5-ethenylquinoline, have been synthesized and their optical properties explored. These compounds, particularly when including fluorine, exhibit luminescent properties with potential applications in photonic devices and sensors (Yanxiong, 2012).
Antitumor Activities
Some 5-ethenylquinoline derivatives have been synthesized and evaluated for antitumor activities. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines, indicating their potential as anticancer agents (Fang et al., 2016).
properties
IUPAC Name |
5-ethenylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h2-8H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYWBOYHABDNIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC=NC2=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenylquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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